2-[(4-Bromophenyl)methyl]-1,3-dioxolane
Description
Overview of 1,3-Dioxolanes as Key Cyclic Acetal (B89532) Derivatives
Among the various types of cyclic acetals, 1,3-dioxolanes are one of the most frequently utilized. Formed from the reaction of a carbonyl compound and ethylene (B1197577) glycol, these five-membered rings are ubiquitous in multi-step synthesis. libretexts.orgnih.gov Their popularity stems from a favorable combination of kinetic and thermodynamic factors that lead to their efficient formation and general stability. nih.gov
The subject of this article, 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, serves as an excellent exemplar of this class. The 1,3-dioxolane (B20135) ring effectively masks the reactivity of the parent aldehyde, (4-bromophenyl)acetaldehyde. The bromo- and phenyl- substituents on the side chain provide sites for further chemical modification, making such compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. cymitquimica.com
Below are the physicochemical properties for the parent compound, 2-benzyl-1,3-dioxolane, and a related bromo-substituted analog, 2-(4-bromophenyl)-1,3-dioxolane (B88685), which provide context for the expected properties of the title compound.
Table 1: Physicochemical Properties of 2-Benzyl-1,3-dioxolane and a Related Analog
| Property | 2-Benzyl-1,3-dioxolane | 2-(4-Bromophenyl)-1,3-dioxolane |
|---|---|---|
| CAS Number | 101-49-5 | 10602-01-4 |
| Molecular Formula | C₁₀H₁₂O₂ | C₉H₉BrO₂ |
| Molecular Weight | 164.20 g/mol | 229.07 g/mol |
| Appearance | Colorless to pale yellow liquid cymitquimica.com | Colorless liquid or low-melting solid guidechem.comguidechem.com |
| Boiling Point | Not specified | Not specified |
| Solubility | Moderately soluble in water; soluble in organic solvents cymitquimica.com | Very slightly soluble in water (0.94 g/L at 25°C) guidechem.com |
| Key Structural Feature | Dioxolane ring with a benzyl (B1604629) group at C2 cymitquimica.com | Dioxolane ring with a bromophenyl group at C2 guidechem.comnih.gov |
This table is interactive. Click on headers to sort.
Historical Development and Evolution of Acetalization Methodologies
The study of acetals is deeply rooted in the history of organic chemistry. A pivotal moment in their study came from the work of German chemist Emil Fischer between 1893 and 1895. While investigating the structure of sugars, Fischer discovered that aldoses and ketoses react with alcohols in the presence of an acid catalyst to form glycosides—a specific type of acetal. wikipedia.org This reaction, now known as Fischer glycosidation, was instrumental in elucidating the cyclic nature of monosaccharides and remains a fundamental reaction in carbohydrate chemistry. wikipedia.orgresearchgate.netias.ac.in
Earlier foundational work by chemists like Charles-Adolphe Wurtz, who discovered ethylene glycol in 1856, provided the key reagents necessary for the synthesis of the most common cyclic acetals. chemeurope.comwikipedia.org
Early acetalization methods relied on strong mineral acids like HCl or H₂SO₄ as catalysts, often requiring harsh conditions and long reaction times. researchgate.net A significant methodological advancement was the development of techniques to remove water from the reaction mixture, thereby driving the equilibrium towards acetal formation. The use of a Dean-Stark apparatus for azeotropic distillation of water is a classic example that is still widely used. guidechem.com
Modern organic synthesis has seen the development of a vast array of milder and more selective methods for acetalization.
Table 2: Evolution of Acetalization Catalysts and Methods
| Era | Catalyst/Method | Description | Key Advantages |
|---|---|---|---|
| Late 19th Century | Strong Mineral Acids (e.g., HCl) | The original method for acetal formation, including Fischer glycosidation. wikipedia.org | Foundational, effective for simple substrates. |
| Mid 20th Century | p-Toluenesulfonic acid (TsOH) | A solid, crystalline acid that is easier to handle than mineral acids; often used with a Dean-Stark trap. guidechem.com | Improved handling, effective water removal. |
| Late 20th Century | Lewis Acids (e.g., ZrCl₄) | Zirconium tetrachloride and other Lewis acids were found to be highly efficient and chemoselective catalysts. | High efficiency, mild reaction conditions. |
| Late 20th Century | Solid-Phase Catalysts | Use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15, Dowex 50WX8). researchgate.netsynarchive.com | Ease of catalyst removal (filtration), reusability, milder conditions. researchgate.net |
| 21st Century | Organometallic Catalysts (e.g., Palladium) | Palladium complexes can catalyze acetal formation under very mild, neutral conditions at room temperature. | Extremely mild conditions, low catalyst loading, high yields. |
| 21st Century | Photocatalysis (e.g., Eosin Y) | Visible-light photocatalysis allows for the protection of aldehydes under neutral conditions, leaving ketones unaffected. | High chemoselectivity (aldehydes vs. ketones), neutral conditions. |
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Importance of Protecting Group Strategies in Complex Organic Synthesis
In the synthesis of a complex organic molecule that contains multiple functional groups, it is often necessary to temporarily "mask" the reactivity of one group while a transformation is carried out on another. subrogationrecoverylawblog.com This is the essence of a protecting group strategy. A protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove with high yield when its job is done. subrogationrecoverylawblog.com
The conversion of a carbonyl group to a 1,3-dioxolane is a classic and highly effective protecting group strategy. For example, if a molecule contained both a ketone and an ester, and one wished to reduce only the ester using a powerful reducing agent like lithium aluminum hydride, the ketone must be protected. The ketone would react with the hydride reagent. acs.org By first reacting the molecule with ethylene glycol and an acid catalyst, the ketone is converted to a stable 1,3-dioxolane, which does not react with the hydride. Following the reduction of the ester, the ketone can be regenerated by simply treating the dioxolane with aqueous acid. libretexts.orgacs.org
The choice of protecting group and the conditions for its removal are critical. An "orthogonal" protection strategy involves using multiple protecting groups in one molecule that can be removed under different, non-interfering conditions. nih.gov For instance, one might protect an alcohol with a silyl (B83357) ether (removed by fluoride) and a carbonyl with a dioxolane (removed by acid), allowing for the selective deprotection and reaction of either functional group.
Table 3: Common Conditions for Acetal Protection and Deprotection
| Transformation | Reagents | Typical Solvent | Temperature |
|---|---|---|---|
| Protection | Ethylene glycol, p-Toluenesulfonic acid (TsOH) | Toluene (B28343) or Benzene (B151609) | Reflux |
| Protection | Ethylene glycol, Dowex 50WX8 resin | Benzene | Reflux |
| Protection | (TMSOCH₂)₂, TMSOTf | Dichloromethane | -78 to -15 °C |
| Deprotection | Hydrochloric Acid (HCl) | Ethanol / Water | Room Temp |
| Deprotection | Pyridinium p-toluenesulfonate (PPTS) | Acetone / Water | Room Temp |
| Deprotection | Trityl tetrafluoroborate (B81430) (Ph₃C⁺ BF₄⁻) | Dichloromethane | Room Temp |
Data sourced from SynArchive. synarchive.com
Research Trajectories and Contemporary Challenges in Dioxolane Chemistry
The chemistry of 1,3-dioxolanes and other cyclic acetals is far from static. Contemporary research continues to push the boundaries of their synthesis and application, driven by the principles of green chemistry, the need for increased efficiency, and the discovery of novel functionalities.
One major research trajectory involves the development of more sustainable and environmentally benign synthetic methods. This includes the use of solid acid catalysts that can be easily recovered and reused, reducing waste and simplifying purification. researchgate.netresearchgate.net Furthermore, there is growing interest in using bio-based starting materials for the synthesis of dioxolanes. For example, researchers are exploring the use of bioderived diols and even carbon dioxide as a C1 source to create these valuable structures.
Another frontier is the application of dioxolanes beyond their traditional role as protecting groups. Dioxolane-containing molecules are being investigated for a wide range of biological activities. Studies have synthesized novel 1,3-dioxolane derivatives that show potential as antibacterial and antifungal agents or as modulators to overcome multidrug resistance in cancer chemotherapy. nih.gov
Challenges in the field remain, including the development of methods for the acetalization of sterically hindered or electronically deactivated carbonyl compounds under mild conditions. Additionally, achieving perfect chemoselectivity in complex molecules with multiple, similar functional groups continues to be a significant challenge that drives innovation in catalyst design and reaction engineering.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDBUNMLXWBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373655 | |
| Record name | 2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4410-16-6 | |
| Record name | 2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 4 Bromophenyl Methyl 1,3 Dioxolane and Analogues
Direct Acetalization Approaches to 1,3-Dioxolanes
Direct acetalization of carbonyl compounds with diols remains the most straightforward and widely employed method for the synthesis of 1,3-dioxolanes. organic-chemistry.org The reaction is typically catalyzed by an acid, which activates the carbonyl group towards nucleophilic attack by the diol. organic-chemistry.org The primary challenge in this equilibrium-driven process is the efficient removal of water to drive the reaction to completion. organic-chemistry.org
A diverse array of catalytic systems has been developed to facilitate dioxolane formation, ranging from simple homogeneous acids to complex heterogeneous catalysts. The choice of catalyst can significantly impact reaction rates, yields, and chemoselectivity.
Brønsted acids are the traditional catalysts for acetalization reactions. organic-chemistry.org Protic acids such as p-toluenesulfonic acid (PTSA) are commonly used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the diol. organic-chemistry.orgguidechem.com A standard procedure involves refluxing the aldehyde or ketone with the diol in a solvent like toluene (B28343), using a Dean-Stark apparatus to continuously remove the water formed during the reaction. organic-chemistry.org For instance, 2-(4-bromophenyl)-1,3-dioxolane (B88685) can be synthesized from 4-bromobenzaldehyde (B125591) and ethylene (B1197577) glycol using PTSA as the catalyst in refluxing toluene. guidechem.com This method, while effective, can sometimes require harsh conditions and may not be suitable for acid-sensitive substrates. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux, 3.5-5.0 h | Not specified |
| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux (130°C), 8 h | 92.1% |
Lewis acids offer a powerful alternative to Brønsted acids for acetalization reactions, often providing higher yields and greater chemoselectivity under milder conditions. nih.gov They function by coordinating to the carbonyl oxygen, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. nih.gov A wide variety of Lewis acids have been successfully employed, including metal triflates (e.g., Sc(OTf)₃, Er(OTf)₃), metal chlorides (e.g., ZrCl₄, FeCl₃·6H₂O), and other metal-based catalysts. organic-chemistry.orgrsc.org For example, zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org The use of gentle Lewis acids like erbium(III) triflate allows for the chemoselective cleavage of acetals and ketals at room temperature, highlighting their utility in both formation and deprotection steps. organic-chemistry.org
| Catalyst | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Highly efficient and chemoselective, mild conditions | organic-chemistry.org |
| Erbium(III) triflate (Er(OTf)₃) | Alkyl and cyclic acetals/ketals | Gentle Lewis acid, useful for deprotection | organic-chemistry.org |
| Cerium(III) triflate | Acetals and ketals | Chemoselective cleavage at nearly neutral pH | organic-chemistry.org |
| Vanadyl triflate | Aldehydes and diols | Water-tolerant and recoverable | acs.org |
| Bismuth triflate | Aldehydes and ketones | Simple and versatile method | acs.org |
The use of heterogeneous catalysts in organic synthesis is a rapidly growing field, driven by the desire for more sustainable and economically viable processes. imist.ma Solid acid catalysts, such as clays (B1170129) (e.g., Montmorillonite (B579905) K10), zeolites, and ion-exchange resins, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. imist.manih.gov Montmorillonite K10 has been demonstrated to be an effective catalyst for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols. nih.gov Sulfonic acid-functionalized materials have also shown great promise as solid acid catalysts for acetalization reactions. researchgate.net These catalysts provide active Brønsted acid sites on a solid support, combining the high reactivity of mineral acids with the practical benefits of heterogeneous catalysis. researchgate.net
Growing environmental concerns have spurred the development of greener synthetic methods. In the context of acetalization, this includes the use of non-toxic and recyclable catalysts, solvent-free reaction conditions, and alternative energy sources to drive the reaction.
Photocatalysis represents an attractive and environmentally friendly approach for promoting chemical transformations using visible light as the energy source. rsc.org A notable development in this area is the use of Eosin Y as a photocatalyst for the acetalization of a broad range of aldehydes under neutral conditions. organic-chemistry.orgrsc.org This method is particularly advantageous for acid-sensitive and sterically hindered aldehydes, which can be challenging substrates for traditional acid-catalyzed methods. organic-chemistry.org The reaction proceeds smoothly at room temperature, offering a mild and energy-efficient route to 1,3-dioxolanes while leaving ketone functionalities intact. organic-chemistry.org
Environmentally Conscious Methodologies for Acetalization
Solvent-Free and Atom-Economical Syntheses
Modern synthetic chemistry emphasizes the development of environmentally benign processes, with a strong focus on solvent-free reactions and atom economy. Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.
Solvent-free, or neat, reaction conditions are highly desirable as they reduce volatile organic compound (VOC) emissions, simplify purification procedures, and can often lead to shorter reaction times and higher yields. For the synthesis of dioxolanes, this can be achieved by reacting the aldehyde or ketone directly with the diol in the presence of a solid acid catalyst, such as montmorillonite K10 clay or zeolites. nih.govresearchgate.net These catalysts are easily recoverable and reusable, further enhancing the green credentials of the synthesis.
The principle of atom economy is also central to advanced synthetic design. nih.gov The conventional acetalization reaction, while common, is a condensation reaction that produces water as a byproduct, thus having a less than perfect atom economy. Strategies to improve this include the development of catalytic reactions that minimize waste. nih.gov For instance, addition reactions that form the dioxolane ring without the loss of any atoms would be 100% atom-economical. One such approach involves the reaction of epoxides with ketones or aldehydes, catalyzed by Lewis acids, to form 1,3-dioxolanes. researchgate.net
Table 1: Comparison of Synthetic Approaches by Green Chemistry Metrics
| Metric | Conventional Synthesis (in Toluene) | Solvent-Free (Solid Catalyst) |
|---|---|---|
| Solvent Use | High (Toluene as solvent and for azeotropic removal of water) | None or minimal |
| Atom Economy | Moderate (Water is produced as a byproduct) | Moderate (Water is still a byproduct) |
| Catalyst | Homogeneous acid (e.g., p-TsOH), often requires neutralization | Heterogeneous solid acid, easily separable and reusable |
| Energy Input | High (Reflux temperature of toluene) | Often lower, can sometimes be performed at room temperature |
| Work-up | Aqueous wash, neutralization, solvent evaporation | Simple filtration to remove catalyst |
Water-Removal Techniques in Acetal (B89532) Synthesis (e.g., Molecular Sieves)
The formation of acetals is a reversible equilibrium reaction. To achieve high yields of the dioxolane product, the water formed during the reaction must be continuously removed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
A standard laboratory method involves using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water. organic-chemistry.org However, this technique is solvent-intensive. More advanced and greener techniques are now preferred.
Molecular Sieves: Molecular sieves are crystalline aluminosilicates (zeolites) with a highly regular and porous structure. laiko.net They are powerful desiccants used to trap small molecules, like water, within their pores while excluding larger molecules. laiko.netplastination.org In acetal synthesis, adding activated molecular sieves (typically 3Å or 4Å) directly to the reaction mixture effectively sequesters the water as it is formed, driving the reaction to completion without the need for azeotropic distillation. plastination.orgresearchgate.netjalonzeolite.com This method is compatible with both solvent-based and solvent-free conditions. The sieves can be activated by heating to high temperatures under vacuum to remove any pre-adsorbed water. laiko.netresearchgate.net
Key advantages of using molecular sieves include:
High Efficiency: They can reduce water content to very low levels. jalonzeolite.com
Mild Conditions: The reaction can often be performed at room temperature. researchgate.net
Versatility: They are compatible with a wide range of functional groups.
Other water-removal techniques include the use of chemical dehydrating agents like trialkyl orthoformates, which react with water to form an alcohol and an ester. nih.gov
Table 2: Comparison of Water-Removal Techniques
| Technique | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Dean-Stark Apparatus | Physical Separation | Effective for large-scale reactions; visually monitor reaction progress. | Requires high temperatures and a water-immiscible solvent. |
| Molecular Sieves | Physical Adsorption | High efficiency; mild reaction conditions; suitable for solvent-free systems. | Stoichiometric or excess quantity needed; requires activation. researchgate.netresearchgate.net |
| Orthoformates | Chemical Reaction | Irreversible water removal; mild conditions. | Introduces byproducts; adds to the cost. nih.gov |
Multi-Component Reactions (MCRs) Leading to Dioxolane Derivatives
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. MCRs are highly efficient, adhering to the principles of atom and step economy by minimizing intermediate isolation and purification steps.
While a specific MCR for the direct synthesis of 2-[(4-bromophenyl)methyl]-1,3-dioxolane is not prominently documented, general MCR strategies for constructing substituted dioxolanes can be adapted. For example, a stereoselective three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent, has been shown to produce highly substituted 1,3-dioxolane (B20135) structures. mdpi.com In this process, the alkene, in the presence of the acid, forms a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophilic silyl enol ether. mdpi.com
Another strategy involves palladium-catalyzed three-component reactions that can lead to complex acetal-containing heterocyclic systems. organic-chemistry.org Adapting such a reaction could involve a component bearing the bromophenyl moiety to generate novel dioxolane analogues.
Synthesis of Bromophenyl-Substituted Dioxolanes via Precursor Functionalization
An alternative to the direct synthesis from a brominated aldehyde is to form the core structure through the functionalization of precursors. This can be done either by modifying the aldehyde before the cyclization step or by introducing the bromo-phenyl group after the dioxolane ring has already been formed.
The most direct synthesis of many 2-aryl-1,3-dioxolanes starts with the corresponding substituted benzaldehyde. guidechem.com For the synthesis of analogues of this compound, one would begin with appropriately substituted 4-bromobenzaldehyde derivatives. For instance, an aldol (B89426) condensation between acetophenone (B1666503) and 4-bromobenzaldehyde is a key step in the synthesis of 4-bromochalcone, which serves as a precursor for other complex molecules. odinity.com Similarly, introducing other functional groups onto the aromatic ring of 4-bromobenzaldehyde prior to its reaction with ethylene glycol would yield a variety of functionalized bromophenyl dioxolane analogues.
This synthetic route involves creating the dioxolane ring first, followed by the introduction of the bromophenyl group. This can be a powerful strategy when the desired precursor, such as 2-phenyl-1,3-dioxolane (B1584986), is more readily available or when direct synthesis is problematic.
Two plausible approaches include:
Electrophilic Aromatic Substitution: A pre-formed 2-phenyl-1,3-dioxolane could undergo electrophilic bromination. The acetal group is generally considered an ortho-, para-directing group, meaning that bromination would likely yield a mixture of 2-(4-bromophenyl)-1,3-dioxolane and 2-(2-bromophenyl)-1,3-dioxolane. Reaction conditions would need to be carefully controlled to achieve the desired regioselectivity and avoid cleavage of the acid-sensitive dioxolane ring.
Cross-Coupling Reactions: A more modern and versatile approach would involve metal-catalyzed cross-coupling reactions. For example, one could start with a dioxolane bearing a suitable functional group for coupling, such as a boronic acid or a halide. A Suzuki or Stille coupling reaction could then be employed to attach the 4-bromophenyl group.
Purification and Isolation Techniques for High-Purity Dioxolane Products
Obtaining high-purity this compound is critical for its use in subsequent reactions and applications. The purification strategy depends on the scale of the reaction and the nature of the impurities.
A typical laboratory-scale purification protocol involves several steps: guidechem.com
Aqueous Work-up: After the reaction, the mixture is often washed with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. This is followed by washing with water and then brine (saturated NaCl solution) to remove water-soluble impurities. guidechem.com
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product is then purified using one or more of the following techniques:
Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent system (e.g., petroleum ether) to obtain highly pure crystalline material. guidechem.com
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts based on differential adsorption on a stationary phase like silica (B1680970) gel. guidechem.com
Distillation: For liquid dioxolanes, distillation under reduced pressure can be effective for purification. For industrial-scale purification, techniques like azeotropic or extractive distillation are used to break the azeotrope that dioxolane can form with water. google.comgoogleapis.comgoogle.com
The purity of the final product is typically assessed using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Summary of Purification and Isolation Techniques
| Technique | Principle | Application |
|---|---|---|
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases. | Initial work-up to remove catalyst and water-soluble impurities. guidechem.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products to achieve high purity. guidechem.com |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of product from starting materials and byproducts. guidechem.com |
| Distillation | Separation based on differences in boiling points. | Purification of liquid products; can be performed under vacuum for high-boiling compounds. |
| Supported Liquid Extraction (SLE) | A form of liquid-liquid extraction where the aqueous phase is adsorbed onto an inert solid support. | A modern, faster alternative to traditional liquid-liquid extraction. mdpi.com |
Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles
Mechanistic Pathways of Acetal (B89532) Formation and Cleavage
The formation of 1,3-dioxolanes, including 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, typically proceeds through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. nih.gov The reverse reaction, cleavage, is also acid-catalyzed and involves the hydrolysis of the acetal back to its constituent carbonyl compound and diol. thieme-connect.de
A key intermediate in both the formation and cleavage of 1,3-dioxolanes is the oxocarbenium ion. wikipedia.orgnih.gov This species is characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom, represented by resonance structures of a carbenium ion and an oxonium ion. wikipedia.org
In the context of this compound formation from 4-bromobenzaldehyde (B125591) and ethylene (B1197577) glycol, the reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water is assisted by the neighboring oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion, specifically the 1,3-dioxolan-2-yl cation. mdpi.comnih.gov Intramolecular cyclization then occurs as the remaining hydroxyl group attacks the carbocation, and subsequent deprotonation yields the final 1,3-dioxolane (B20135) product. youtube.com
During acid-catalyzed cleavage, the process is reversed. Protonation of one of the dioxolane oxygens initiates ring opening to form the same stabilized oxocarbenium ion intermediate. acs.org This intermediate is then attacked by water, ultimately leading to the regeneration of the aldehyde and the diol. chemistrysteps.com The stability of this oxocarbenium ion intermediate is a critical factor governing the rates of both formation and cleavage reactions.
Nucleophilic attack is a central feature of the reaction mechanisms involving 1,3-dioxolanes. In the formation pathway, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com The initial attack leads to a tetrahedral intermediate, which then proceeds through the oxocarbenium ion to the final product.
Conversely, in the cleavage (hydrolysis) of the 1,3-dioxolane ring, water acts as the nucleophile. After the formation of the oxocarbenium ion intermediate through acid-catalyzed ring opening, a water molecule attacks the electrophilic carbon of the ion. chemistrysteps.com This addition is followed by deprotonation steps to yield the final hydrolysis products.
The efficiency of these nucleophilic attacks is influenced by steric and electronic factors of the reactants. For instance, the steric hindrance around the carbonyl group or the diol can affect the rate of acetal formation. nih.gov
The formation and cleavage of 1,3-dioxolanes are typically catalyzed by acids, which can be either Brønsted or Lewis acids. organic-chemistry.org The structure and nature of the catalyst can significantly influence the reaction mechanism and efficiency.
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. thieme-connect.deguidechem.com They function by donating a proton to the carbonyl oxygen (in formation) or one of the acetal oxygens (in cleavage), thereby facilitating the formation of the crucial oxocarbenium ion intermediate. libretexts.org The strength of the Brønsted acid can affect the reaction rate.
Lewis Acids: Lewis acids, such as zinc triflate (Zn(OTf)₂), erbium triflate (Er(OTf)₃), and cerium(III) triflate, can also catalyze these reactions. organic-chemistry.orgmorressier.com They coordinate to the oxygen atom of the carbonyl or acetal, increasing the electrophilicity of the adjacent carbon and promoting nucleophilic attack. morressier.com Some Lewis acid catalysts offer advantages in terms of mild reaction conditions and chemoselectivity, allowing for the protection or deprotection of carbonyl groups in the presence of other acid-sensitive functionalities. organic-chemistry.org
Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) clay and sulfonated cation exchangers have also been employed. nih.govresearchgate.net These solid acids can simplify product purification as they can be easily filtered off from the reaction mixture. researchgate.net The porous structure and active sites on the surface of these catalysts play a crucial role in facilitating the reaction. For example, graphene oxide has been used as a catalyst, where its surface provides Brønsted and Lewis acid sites that activate the reactants. researchgate.net
The choice of catalyst can therefore be tailored to the specific substrate and desired reaction conditions, influencing factors such as reaction time, yield, and selectivity. morressier.com
Stability and Reactivity of the 1,3-Dioxolane Ring System
The 1,3-dioxolane ring is a stable entity under neutral and basic conditions, making it an excellent protecting group for aldehydes and ketones. thieme-connect.desilverfernchemical.com However, its stability is highly dependent on the pH, and it is characteristically labile in the presence of acid.
The primary characteristic of the 1,3-dioxolane ring is its susceptibility to acid-catalyzed hydrolysis. thieme-connect.de This lability is the basis for its use as a protecting group, as it can be readily removed under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.org The rate of this hydrolytic cleavage can be controlled by several factors:
pH: The degradation rate is highly dependent on the acidity of the medium. Lower pH values lead to faster cleavage. nih.gov
Catalyst: The choice and concentration of the acid catalyst influence the rate of hydrolysis. nih.gov
Temperature: As with most chemical reactions, increasing the temperature generally accelerates the rate of hydrolysis.
Solvent: The reaction is often carried out in a mixture of an organic solvent and aqueous acid to ensure solubility of the substrate. thieme-connect.de
This controlled cleavage is a synthetically useful tool. For example, selective deprotection of a dioxolane group can be achieved in the presence of other functional groups that are stable to acidic conditions. researchgate.net The general mechanism involves protonation of an acetal oxygen, ring opening to an oxocarbenium ion, and subsequent attack by water. chemistrysteps.com
Table 1: Factors Influencing Hydrolytic Cleavage of 1,3-Dioxolanes
| Factor | Influence on Cleavage Rate | Rationale |
|---|---|---|
| pH | Increases as pH decreases | Higher concentration of H⁺ ions accelerates the initial protonation step. nih.gov |
| Catalyst Type | Varies (Stronger acids generally increase rate) | Facilitates the formation of the key oxocarbenium ion intermediate. nih.gov |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
| Substituents | Electronic effects can stabilize or destabilize the oxocarbenium intermediate | Electron-donating groups on the phenyl ring can stabilize the cation, potentially affecting the rate. |
While primarily known for their acid lability, cyclic acetals like 1,3-dioxolanes can also undergo oxidative degradation under certain conditions. The C-H bond at the C2 position of the dioxolane ring is susceptible to oxidation.
One significant pathway involves reaction with ozone. Ozone can react with acetals to yield the corresponding esters. researchgate.net The proposed mechanism suggests that the reaction proceeds through a conformation where each oxygen atom has a lone pair of electrons oriented antiperiplanar to the C-H bond at the C2 position. This stereoelectronic requirement facilitates the insertion of oxygen.
Strong oxidizing agents, particularly in the presence of Lewis acids, can also cleave the acetal ring. organic-chemistry.org For example, reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the acetal. The presence of a Lewis acid can enhance the acetal's sensitivity towards these oxidants. organic-chemistry.org Additionally, certain palladium catalysts under atmospheric oxygen have been shown to chemoselectively oxidize aromatic acetals to ester derivatives. researchgate.net
In some contexts, radical-based homolysis can also be a degradation pathway, particularly at higher temperatures. acs.org However, for most synthetic applications, the dominant and most relevant reactivity pathway for this compound remains its controlled, acid-catalyzed hydrolytic cleavage.
Non-Acidic and Mild Deprotection Strategies
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its stability in neutral or basic media. However, its cleavage, or deprotection, traditionally requires acidic conditions, which can be detrimental to other acid-sensitive functional groups within a complex molecule. researchgate.netresearchgate.net Consequently, the development of mild and non-acidic deprotection strategies is a significant area of research. These methods often rely on Lewis acids, transition metals, or other reagents that can facilitate hydrolysis under gentle conditions. acs.orgacs.org
Several reagents have been developed for the deprotection of acetals and ketals under very smooth conditions. acs.org For instance, cerium(III) triflate has been shown to be an effective catalyst for the cleavage of cyclic acetals at room temperature in wet nitromethane, offering high yields and selectivity under almost neutral pH. acs.orgacs.org Bismuth salts, such as bismuth nitrate (B79036) pentahydrate and bismuth triflate, have also been employed. researchgate.netacs.org While some bismuth-based methods can be acidic, others offer mild conditions for deprotection. researchgate.netacs.org Other notable methods include the use of iodine in neutral conditions, which tolerates highly acid-sensitive groups, and indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone. organic-chemistry.org
| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Cerium(III) triflate (Ce(OTf)₃·xH₂O) | Wet Nitromethane | Room Temperature | Chemoselective, near-neutral pH, high yields. | acs.orgacs.org |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | - | Ambient | Mild, environmentally benign, compatible with various functional groups. | researchgate.net |
| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | Acetone | Room Temperature or Microwave | Neutral conditions, good to excellent yields. | organic-chemistry.orgorganic-chemistry.org |
| Iodine (I₂) | - | Neutral | Fast reaction, tolerates acid-sensitive groups. | organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic amount, rapid conversion. | organic-chemistry.orgwikipedia.org |
| p-Sulfonic acid-calix[n]arene | Water | 160 °C (Microwave) | Reusable catalyst, fast conversion. | scielo.br |
Photolabile Dioxolane Derivatives: Mechanisms of Photorelease
While not inherently photolabile, the dioxolane structure can be incorporated into molecules designed as photolabile protecting groups (PPGs). This is typically achieved by attaching a suitable chromophore, often an ortho-nitrobenzyl group or a related system, to the acetal carbon. Upon irradiation with UV light of a specific wavelength, the chromophore undergoes an intramolecular rearrangement, leading to the cleavage of the C-O bonds of the dioxolane ring and the release of the protected carbonyl compound.
The mechanism for the photorelease of carbonyl compounds from ortho-nitrobenzyl-based acetals generally involves the following steps:
Photoexcitation : The ortho-nitro group absorbs a photon, promoting it to an excited state.
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon connecting the aromatic ring to the dioxolane).
Cyclization and Rearrangement : This leads to the formation of an aci-nitro intermediate, which then undergoes cyclization and subsequent rearrangement.
Cleavage : The rearrangement cascade results in the cleavage of the acetal, releasing the desired aldehyde or ketone, along with an ortho-nitrosobenzaldehyde or related byproduct.
This strategy allows for the precise spatial and temporal control of substrate release, a valuable tool in fields like chemical biology and materials science.
Chemical Transformations of the Bromophenyl Group
The 4-bromophenyl moiety of the molecule is a key site for a variety of chemical transformations, enabling the elaboration of the molecular structure.
Aromatic Substitution Reactions on the Bromophenyl Ring
The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com A base then removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com
Common EAS reactions include:
Halogenation : Further bromination or chlorination, requiring a Lewis acid catalyst like FeBr₃ or AlCl₃.
Nitration : Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Sulfonation : Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The carbon-bromine bond in the 4-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. acs.orgnih.gov
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures or to connect the aromatic ring to alkyl, alkenyl, or alkynyl groups. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, resulting in a substituted alkene. wikipedia.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination. rsc.orglibretexts.org
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. libretexts.org The reaction is believed to proceed through a catalytic cycle where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. youtube.comnih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Alkyl, etc. | wikipedia.orgmdpi.com |
| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Alkenyl | organic-chemistry.orgwikipedia.org |
| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base | Aryl-Alkynyl | wikipedia.orglibretexts.org |
Benzylic Position Reactivity and Radical Pathways
The methylene (B1212753) group (-CH₂-) connecting the bromophenyl ring to the dioxolane ring is known as the benzylic position. This position exhibits enhanced reactivity due to the adjacent aromatic ring. libretexts.orgchemistrysteps.comchemistry.coach The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a benzylic radical. libretexts.org This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com
A key reaction involving this position is free-radical bromination . When treated with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light), selective bromination occurs at the benzylic carbon. libretexts.orgyoutube.com This provides a pathway to introduce further functionality at this position. The resulting benzylic bromide is highly reactive and can readily participate in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. chemistrysteps.com
Furthermore, the benzylic position is susceptible to oxidation . Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon. chemistry.coachmasterorganicchemistry.com If there is at least one benzylic hydrogen, the entire alkyl side chain can be oxidized down to a carboxylic acid group (-COOH). libretexts.org This would transform the this compound into 4-bromobenzoic acid, cleaving the dioxolane-containing side chain.
Interdependent Reactivity Between the Dioxolane Ring and the Bromophenyl Substituent
The two functional groups in this compound generally exhibit chemoselective reactivity, allowing for transformations on one part of the molecule while the other remains intact.
Stability of Dioxolane during Bromophenyl Reactions : The dioxolane ring is an acetal, which is stable under the neutral or basic conditions typically employed in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and free-radical bromination. organic-chemistry.org This orthogonality is crucial, as it allows for extensive modification of the bromophenyl ring without the need to re-protect the carbonyl group. For instance, a Suzuki-Miyaura coupling can be performed on the aryl bromide, and the resulting biaryl product will retain the dioxolane protecting group for subsequent deprotection or further manipulation.
Stability of Bromophenyl during Dioxolane Deprotection : Conversely, the choice of deprotection method for the dioxolane ring must consider the stability of the C-Br bond and the aromatic ring. While many mild and non-acidic deprotection methods would not affect the bromophenyl group, strongly acidic conditions could potentially lead to side reactions. However, the C-Br bond is generally robust. Care must be taken with certain Lewis acids or reagents that could potentially coordinate with or react with the bromine atom, although this is less common. For example, deprotection with an acid in the absence of water should be relatively safe for the dioxolane, while the presence of a nucleophile like water is required for the cleavage. researchgate.net
This chemical orthogonality makes this compound a useful building block in multistep synthesis, where the reactivity of each functional group can be harnessed independently.
Stereochemical Control and Stereoselective Synthesis of Dioxolane Derivatives
Principles of Stereoselective Dioxolane Formation
Stereoselective dioxolane formation involves reactions that favor the formation of one stereoisomer over others. The principles governing this selectivity are rooted in the mechanisms of acetalization and related cycloaddition reactions, where the energies of diastereomeric transition states determine the product distribution. Factors such as steric hindrance, electronic effects, and the geometry of intermediates play crucial roles.
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of 1,3-dioxolanes, this often involves the reaction of a chiral diol with an aldehyde or ketone, or the cyclization of a precursor that already contains one or more stereocenters.
One prominent pathway involves the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene. nih.govresearchgate.net In this process, the geometry of the starting alkene dictates the stereochemistry of the cation intermediate. For instance, a cis-alkene stereospecifically forms a meso-dioxolanyl cation, while a trans-alkene forms a chiral (racemic) cation. nih.govresearchgate.net The subsequent nucleophilic attack on this cation determines the final diastereoselectivity of the substituted dioxolane product. nih.gov In the case of the meso cation derived from a cis-alkene, the two faces of the cation are diastereotopic, and a nucleophile can attack from either face. The inherent stereocontrol is often governed by steric factors, where the existing substituents on the dioxolane ring (at C4 and C5) create a "steric fence" that directs the incoming nucleophile to the less hindered face, resulting in a diastereomerically enriched product. nih.govresearchgate.net
Another strategy is the 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes. The use of donor-acceptor oxiranes to generate acyclic carbonyl ylides, which then react with aldehydes, can produce cis-1,3-dioxolanes with high diastereoselectivity. organic-chemistry.org The relative stereochemistry is controlled during the C-C bond-forming cyclization step.
The table below summarizes representative diastereoselective dioxolane syntheses.
Table 1: Examples of Diastereoselective Dioxolane Synthesis
| Starting Materials | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| cis-4-Octene, Acetic Acid, Silyl (B83357) Enol Ether | PhI(OAc)₂, BF₃·OEt₂ | 2,4,5-Substituted-1,3-dioxolane | Single diastereomer | nih.gov |
| trans-4-Octene, Acetic Acid, Silyl Enol Ether | PhI(OAc)₂, BF₃·OEt₂ | 2,4,5-Substituted-1,3-dioxolane | Single diastereomer | nih.gov |
| Donor-acceptor oxirane, Aromatic aldehyde | Chiral binaphthyldiimine-Ni(II) complex | cis-1,3-Dioxolane | >20:1 | organic-chemistry.org |
Enantioselective Approaches to Chiral 1,3-Dioxolanes
Enantioselective synthesis focuses on controlling the absolute stereochemistry to produce one enantiomer of a chiral molecule in excess. For 1,3-dioxolanes, this is typically achieved by using chiral catalysts or reagents that create a chiral environment during the reaction, leading to different energy barriers for the formation of the two enantiomers. rsc.orgnih.gov
Catalytic asymmetric methods are particularly powerful. For example, a Rh(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles. rsc.orgnih.gov This method involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids. The enantioselectivity is controlled by chiral carboxylate ligands on the rhodium catalyst, which facilitates a stereoselective cycloaddition with a carboxylate ion during the key C–O bond-forming step. rsc.org
Organocatalysis provides another significant avenue for enantioselective dioxolane synthesis. Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully used in a formal [3+2] cycloaddition reaction. nih.gov This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, with the chiral catalyst orchestrating the enantioselective ring closure to form the 1,3-dioxolane (B20135) product. nih.gov
Metal-catalyzed asymmetric 1,3-dipolar cycloadditions also offer a route to enantiomerically enriched dioxolanes. A chiral binaphthyldiimine-Ni(II) complex, for instance, catalyzes the reaction between carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org
Chiral Auxiliaries and Catalysts in Dioxolane Stereocontrol
The use of chiral auxiliaries and catalysts is a cornerstone of stereoselective synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org Chiral catalysts, on the other hand, participate in the reaction to create a chiral environment but are regenerated at the end of the catalytic cycle.
Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, have been extensively used to control stereochemistry in aldol (B89426) and alkylation reactions that can be precursors to chiral dioxolanes. harvard.eduresearchgate.net In the context of acetal (B89532) chemistry, chiral diols derived from tartaric acid or mannitol (B672) can be reacted with achiral aldehydes or ketones to form diastereomeric dioxolanes, which can then be separated. researchgate.net More sophisticated approaches involve attaching a chiral auxiliary to the substrate, which then biases the facial selectivity of a subsequent reaction. For example, titanium enolates derived from chiral N-acyl-1,3-thiazolidine-2-thiones undergo highly stereocontrolled cross-coupling reactions with acetals. researchgate.net The success of these auxiliaries often depends on their ability to form rigid, chelated transition states that effectively shield one face of the reactive intermediate. researchgate.netblogspot.com
Chiral Catalysts: A wide array of chiral catalysts has been developed for the stereocontrolled synthesis of dioxolanes. These can be broadly categorized as metal-based catalysts and organocatalysts.
Metal-Based Catalysts: Chiral Lewis acids and transition metal complexes are prominent. As mentioned, Rh(II) complexes with chiral carboxylate ligands and Ni(II) complexes with chiral binaphthyldiimine ligands have proven effective in catalyzing cascade and cycloaddition reactions, respectively, to produce chiral dioxolanes with excellent enantioselectivity. organic-chemistry.orgrsc.org Bimetallic relay catalysis, combining an achiral rhodium(II) salt with a chiral N,N'-dioxide-Sm(III) complex, has been used for asymmetric tandem carbonyl ylide formation/[4+3]-cycloadditions to afford chiral dioxepine structures. nih.gov
Organocatalysts: These non-metal catalysts have gained prominence due to their stability and lower toxicity. Bifunctional catalysts, such as the cinchona-alkaloid-thiourea derivatives, are particularly effective. nih.gov They possess both a basic site (e.g., a quinuclidine (B89598) nitrogen) to activate one reactant and a hydrogen-bond-donating group (the thiourea (B124793) moiety) to activate the other, bringing them together in a specific, stereocontrolled orientation within the transition state. nih.gov
The table below provides examples of catalysts used in stereoselective dioxolane synthesis.
Table 2: Chiral Catalysts in Enantioselective Dioxolane Synthesis
| Catalyst Type | Specific Catalyst/System | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium(II) Catalyst | Rh₂(cap)₄ with chiral carboxylate ligands | Three-component cascade | Good to high | nih.gov |
| Organocatalyst | Cinchona-alkaloid-thiourea derivative | Formal [3+2] cycloaddition | Up to 99% | nih.gov |
| Nickel(II) Catalyst | Chiral binaphthyldiimine-Ni(II) complex | 1,3-Dipolar cycloaddition | Up to 99% | organic-chemistry.org |
Influence of Bromophenyl Substituent on Stereochemical Outcome
The stereochemical outcome of a reaction to form a dioxolane such as 2-[(4-Bromophenyl)methyl]-1,3-dioxolane is significantly influenced by the nature of the substituent at the C2 position. The (4-bromophenyl)methyl group exerts both steric and electronic effects that can dictate the facial selectivity of nucleophilic attack on a precursor aldehyde or the conformation of key transition states.
Steric Influence: The (4-bromophenyl)methyl group is sterically demanding. In the formation of the dioxolane ring via acetalization of 4-bromophenylacetaldehyde with a chiral diol, the bulky group will preferentially occupy a pseudo-equatorial position in the most stable transition state to minimize non-bonded interactions. This conformational preference can create a biased steric environment, directing the approach of the diol's nucleophilic hydroxyl groups. Similarly, in reactions involving a pre-formed dioxolane ring, the substituent's bulk can hinder the approach of reagents to one face of the molecule, leading to high diastereoselectivity in subsequent modifications. For example, in the trapping of a 1,3-dioxolan-2-yl cation, an aryl group at a neighboring position can act as a steric shield, controlling the diastereofacial selectivity of the incoming nucleophile. nih.gov
Electronic Influence: The bromophenyl group possesses distinct electronic properties. The phenyl ring is capable of π-stacking interactions and can influence the electron density of nearby reactive centers. The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding. These electronic factors can stabilize or destabilize certain transition states. For instance, in reactions proceeding through an oxocarbenium ion intermediate at the C2 position, the phenyl ring can provide resonance stabilization. The electron-withdrawing nature of the bromine atom might slightly modulate this effect. This electronic tuning of intermediate stability can alter reaction pathways and influence the stereochemical outcome.
Applications in Advanced Organic Synthesis and Functional Material Design
1,3-Dioxolanes as Protecting Groups for Carbonyl Functionalities
In organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. numberanalytics.com 1,3-Dioxolanes are cyclic acetals commonly employed as protecting groups for aldehydes and ketones. wikipedia.org They are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This protection strategy is advantageous because 1,3-dioxolanes are stable under a variety of conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.deresearchgate.net The carbonyl group can be easily regenerated by acid-catalyzed hydrolysis. organic-chemistry.org
One of the key advantages of using 1,3-dioxolanes is the ability to selectively protect aldehydes in the presence of ketones. Aldehydes are generally more electrophilic and less sterically hindered than ketones, causing them to react faster with diols like ethylene glycol to form the corresponding 1,3-dioxolane (B20135). organic-chemistry.org This difference in reactivity allows for high chemoselectivity. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to protect an aldehyde group while leaving a ketone group in the same molecule untouched. organic-chemistry.orgorganic-chemistry.org This selectivity is a powerful tool in the synthesis of polyfunctional molecules. organic-chemistry.org
Table 1: Relative Reactivity in 1,3-Dioxolane Formation
| Carbonyl Type | Relative Rate of Acetalization | Typical Reaction Conditions for Selective Protection |
|---|---|---|
| Aliphatic Aldehyde | High | Mild acid catalyst (e.g., p-TsOH), room temperature, short reaction time. |
| Aromatic Aldehyde | Moderate to High | Mild acid catalyst, slightly elevated temperature or longer reaction time. |
| Aliphatic Ketone | Low | Stronger acid catalyst, higher temperatures, and/or azeotropic removal of water. |
| Aromatic Ketone | Very Low | Forced conditions; often difficult to protect selectively in the presence of aldehydes. |
In the synthesis of complex organic molecules, multiple functional groups may require protection. An orthogonal protecting group strategy is employed when different protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting the others. bham.ac.ukjocpr.comnih.gov The 1,3-dioxolane group is an integral part of such strategies. Since it is stable to basic, nucleophilic, and reductive conditions but cleaved by acid, it is orthogonal to many other common protecting groups. thieme-connect.de For instance, a 1,3-dioxolane can coexist with a silyl (B83357) ether (cleaved by fluoride (B91410) ions), a benzyl (B1604629) ether (cleaved by hydrogenolysis), or an ester (cleaved by base-catalyzed hydrolysis). bham.ac.uk This compatibility allows for a programmed, stepwise unveiling of reactive sites during a complex synthesis. jocpr.com
Table 2: Orthogonality of 1,3-Dioxolane with Other Protecting Groups
| Protecting Group | Functional Group Protected | Stable Conditions | Cleavage Conditions |
|---|---|---|---|
| 1,3-Dioxolane | Aldehyde, Ketone | Base, Nucleophiles, H₂/Pd, LiAlH₄ | Aqueous Acid (e.g., HCl, H₂SO₄) |
| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol | Acid, Base (mild), H₂/Pd | Fluoride ion (e.g., TBAF) |
| Benzyl (Bn) Ether | Alcohol, Phenol | Acid, Base, Fluoride | Hydrogenolysis (H₂, Pd/C) |
| Acetyl (Ac) Ester | Alcohol, Amine | Acid (mild), H₂/Pd, Fluoride | Base (e.g., K₂CO₃/MeOH) |
| tert-Butoxycarbonyl (Boc) | Amine | Base, H₂/Pd, Fluoride | Strong Acid (e.g., TFA) |
Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.com Protecting groups are a fundamental concept in this process. numberanalytics.com When analyzing a target molecule, a chemist might identify a carbonyl group that would interfere with a planned reaction. The retrosynthetic plan would then include a step to protect this carbonyl as a 1,3-dioxolane. This "disconnect" simplifies the precursor molecule, allowing for transformations that would otherwise be impossible. For example, if a Grignard reaction is planned on an ester in a molecule that also contains a ketone, the ketone must be protected first. wikipedia.org The use of the 1,3-dioxolane allows the chemist to temporarily ignore the reactivity of the carbonyl group and focus on forming other critical bonds. numberanalytics.comdeanfrancispress.com
The Bromophenyl Moiety as a Versatile Synthetic Handle
The bromophenyl group present in 2-[(4-Bromophenyl)methyl]-1,3-dioxolane is not merely an inert part of the molecular structure; it is a highly versatile functional group that serves as a key "handle" for further molecular elaboration. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it invaluable in modern synthetic chemistry.
Aryl bromides are common precursors for the generation of highly reactive aryl-metal reagents. researchgate.net Through reaction with metals like magnesium (to form Grignard reagents) or lithium (to form organolithium reagents), the polarity of the aromatic carbon atom is reversed (umpolung), transforming it from an electrophilic to a nucleophilic center. acs.org These aryl-metal reagents are powerful nucleophiles that can participate in a wide range of bond-forming reactions.
Furthermore, the bromophenyl moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov In reactions such as the Suzuki, Stille, Negishi, and Sonogashira couplings, a palladium or nickel catalyst facilitates the reaction between the aryl bromide and an organometallic coupling partner (containing boron, tin, zinc, or a terminal alkyne, respectively). researchgate.netnih.gov These reactions are among the most powerful methods for constructing biaryl structures and connecting aromatic rings to other molecular fragments. nih.gov
Table 3: Common Cross-Coupling Reactions of the Bromophenyl Group
| Reaction Name | Catalyst (Typical) | Coupling Partner (Organometallic Reagent) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp) |
| Negishi Coupling | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc (R-ZnX) | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnR'₃) | C(sp²)-C(sp²), C(sp²)-C(sp) |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) |
| Heck Coupling | Pd(OAc)₂ | Alkene | C(sp²)-C(sp²) |
The bromine atom on the phenyl ring also influences the regioselectivity of subsequent reactions on the ring itself. In electrophilic aromatic substitution, halogens are deactivating yet ortho-, para- directing. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the bromine atom. Since the para position is already occupied by the dioxolane-containing substituent, any further electrophilic substitution will be directed to the ortho positions.
More recently, halogen atoms have been utilized as directing groups in transition-metal-catalyzed C-H functionalization reactions. ornl.gov These advanced methods allow for the direct conversion of C-H bonds adjacent to the C-Br bond into new C-C or C-heteroatom bonds, offering a highly efficient way to build molecular complexity without the need for pre-functionalized starting materials. nih.gov
Building Block in Complex Molecule Construction
In the realm of complex molecule construction, this compound serves as a valuable bifunctional building block. The 1,3-dioxolane moiety acts as a protecting group for the aldehyde functionality, which is stable under a variety of reaction conditions including those that are basic, nucleophilic, and reductive rsc.org. This protection allows for selective reactions to be carried out on the bromophenyl ring without affecting the aldehyde group.
The presence of the bromine atom on the phenyl ring is of particular significance, as it provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, the bromophenyl group can readily participate in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com.
For instance, the Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base mdpi.comnih.gov. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other biologically active molecules. Similarly, the Heck reaction enables the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a pathway to a diverse range of complex structures organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com.
The dioxolane-protected aldehyde can be deprotected under acidic conditions at a later stage in the synthesis to reveal the reactive aldehyde functionality for further transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This strategic protection and deprotection sequence is a cornerstone of multi-step organic synthesis, enabling the construction of intricate molecular architectures that would be otherwise difficult to access nih.gov.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Biaryl compounds |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Stilbenes, Cinnamic acid derivatives |
| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Aryl amines |
| Stille Coupling | Organotin reagent | C-C (Aryl-Aryl/Vinyl) | Biaryls, Stilbenes |
Design of Functional Materials Incorporating Dioxolane Structures
The unique chemical features of this compound also lend themselves to the design and synthesis of advanced functional materials.
While direct polymerization of this compound is not commonly reported, its structure contains functionalities that are precursors to monomers used in the synthesis of specialized polymers. The bromophenyl group, in particular, can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, through reactions like the Heck or Suzuki coupling.
Furthermore, the presence of bromine in the monomer can impart specific properties to the resulting polymer. Brominated compounds are well-known for their flame-retardant properties google.comresearchgate.netfaa.govspecialchem.com. When incorporated into a polymer backbone or as a pendant group, the bromine atoms can act as radical scavengers upon combustion, interrupting the fire cycle specialchem.com. Therefore, polymers derived from monomers based on this compound could find applications as flame-retardant materials in electronics, construction, and textiles.
Additionally, the rigid aromatic structure of the bromophenyl group, combined with the flexible dioxolane moiety, could be exploited in the synthesis of liquid crystalline polymers rsc.orgworldscientificnews.comresearchgate.netbeilstein-journals.org. The precise balance of rigid and flexible segments in a polymer chain is crucial for the formation of mesophases, which are characteristic of liquid crystals.
The role of this compound as an intermediate in the production of specialty chemicals is significant, largely due to its nature as a protected bromobenzaldehyde derivative. Bromobenzaldehydes are key starting materials in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and fragrances sciopen.comrsc.orgresearchgate.netguidechem.compatsnap.com.
In pharmaceutical synthesis, the bromophenyl moiety can be a precursor to more complex drug molecules through various cross-coupling reactions nih.govlibretexts.orgsumitomo-chem.co.jp. The aldehyde group, once deprotected from the dioxolane, can be converted into other functional groups necessary for the biological activity of the final drug product.
In the agrochemical industry, brominated aromatic compounds are used in the synthesis of herbicides and pesticides nih.gov. The specific substitution pattern of this compound could be leveraged to create novel active ingredients.
Table 2: Examples of Specialty Chemicals Derived from Bromobenzaldehyde Precursors
| Industry | Class of Compound | Potential Application |
| Pharmaceuticals | Biaryl-containing molecules | Active Pharmaceutical Ingredients (APIs) |
| Agrochemicals | Brominated heterocycles | Herbicides, Pesticides |
| Fragrances | Aromatic aldehydes and alcohols | Scent components |
| Dyes | Azo and triphenylmethane (B1682552) dyes | Colorants |
Biomass Valorization through Acetalization Strategies
The concept of biomass valorization involves the conversion of renewable biomass resources into valuable chemicals and fuels sciopen.comresearchgate.netrsc.orgrsc.orgrsc.orgosti.govscilit.commdpi.comcapes.gov.brrsc.orgresearchgate.netua.es. Many platform molecules derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural, contain reactive aldehyde groups rsc.orgrsc.orgscilit.com. These aldehydes can undergo undesirable side reactions during subsequent chemical transformations.
Acetalization, the reaction of an aldehyde with an alcohol to form an acetal (B89532), is a key strategy to protect these reactive aldehyde groups sciopen.comresearchgate.netrsc.orgrsc.orgrsc.orgrsc.org. The formation of a 1,3-dioxolane is a common and effective method of acetal protection. This strategy allows for other functional groups in the biomass-derived molecule to be selectively modified while the aldehyde is masked.
While this compound is not directly derived from biomass, its synthesis and structure exemplify a powerful concept in biomass conversion: the tandem strategy of protection and functionalization. In a hypothetical scenario, a biomass-derived aldehyde could be protected as a dioxolane. If the protecting alcohol contained a functional handle, such as a bromine atom (as in the precursor to our title compound), this would introduce a site for further chemical modification. For example, a biomass-derived furanic aldehyde could be protected, and the introduced bromophenyl group could then undergo a cross-coupling reaction to build a more complex, value-added molecule nsf.gov. This approach combines the principles of green chemistry (using renewable feedstocks) with the power of modern synthetic methods to create sophisticated chemical products.
Spectroscopic Characterization and Structural Analysis Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a complete and unambiguous assignment of all atoms and their spatial relationships within the 2-[(4-Bromophenyl)methyl]-1,3-dioxolane molecule can be achieved.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J). For this compound, the spectrum is characterized by signals in the aromatic, acetal (B89532), and aliphatic regions.
The 4-bromophenyl group exhibits a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (typically δ 7.0–7.5 ppm). The protons ortho to the bromine atom (H-3' and H-5') are chemically equivalent, as are the protons meta to the bromine atom (H-2' and H-6'). This symmetry results in two signals, each integrating to two protons.
The benzylic methylene (B1212753) protons (-CH₂-Ar) are shifted downfield by the adjacent aromatic ring and the dioxolane moiety. They appear as a doublet, coupled to the methine proton of the dioxolane ring (H-2). The methine proton at the C-2 position of the dioxolane ring (O-CH-O) is a unique acetal proton and resonates further downfield as a triplet due to coupling with the two benzylic protons. The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring (-OCH₂CH₂O-) often appear as a complex multiplet, as they can be chemically non-equivalent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2', H-6' | ~ 7.45 | d (doublet) | ~ 8.4 | 2H |
| H-3', H-5' | ~ 7.10 | d (doublet) | ~ 8.4 | 2H |
| H-2 (O-CH-O) | ~ 5.05 | t (triplet) | ~ 5.0 | 1H |
| H-4, H-5 (-OCH₂CH₂O-) | ~ 4.00 - 3.85 | m (multiplet) | - | 4H |
| Benzylic CH₂ | ~ 2.95 | d (doublet) | ~ 5.0 | 2H |
The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.
The aromatic region of the spectrum for this compound is expected to show four distinct signals corresponding to the six carbons of the phenyl ring due to molecular symmetry. The carbon atom bonded to the bromine (C-4') is readily identified, as is the ipso-carbon (C-1') attached to the methylene group. The remaining two signals correspond to the pairs of equivalent ortho (C-2'/C-6') and meta (C-3'/C-5') carbons. The acetal carbon (C-2) appears significantly downfield (~103 ppm) due to being bonded to two electronegative oxygen atoms. oregonstate.edu The carbons of the dioxolane ring's ethylene fragment (C-4 and C-5) are shielded relative to the acetal carbon and typically resonate around 65 ppm. libretexts.org The benzylic methylene carbon (-CH₂) signal appears in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (ipso-Ar) | ~ 138.0 |
| C-3', C-5' | ~ 131.5 |
| C-2', C-6' | ~ 130.0 |
| C-4' (C-Br) | ~ 121.0 |
| C-2 (O-C-O) | ~ 103.5 |
| C-4, C-5 (-OCH₂CH₂O-) | ~ 65.0 |
| Benzylic CH₂ | ~ 40.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the triplet of the methine proton (H-2) and the doublet of the benzylic methylene protons, confirming their adjacency. Correlations would also be seen between the coupled aromatic protons (H-2'/H-6' and H-3'/H-5').
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com It allows for the unambiguous assignment of each carbon signal that has attached protons. For instance, the proton signal at ~2.95 ppm would correlate with the carbon signal at ~40.0 ppm, assigning them as the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduemerypharma.com It is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule. Key HMBC correlations would include:
From the benzylic CH₂ protons (~2.95 ppm) to the acetal carbon C-2 (~103.5 ppm) and the aromatic carbons C-1' (~138.0 ppm) and C-2'/C-6' (~130.0 ppm).
From the methine proton H-2 (~5.05 ppm) to the benzylic carbon (~40.0 ppm) and the dioxolane carbons C-4/C-5 (~65.0 ppm).
From the aromatic protons H-2'/H-6' to the aromatic carbons C-4' and C-1'.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of the key functional groups in this compound. libretexts.org
Aromatic C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aliphatic C-H Stretching: Strong bands from the methylene groups of the dioxolane ring and the benzylic bridge are observed in the 2850-2960 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: Medium intensity peaks appear in the 1450-1600 cm⁻¹ range, characteristic of the phenyl ring. A prominent band around 1490 cm⁻¹ is typical for para-substituted benzene (B151609) rings.
C-O-C Stretching: The acetal group gives rise to several strong, characteristic C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. These are often the most intense peaks in the spectrum. docbrown.info
C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2960, 2880 | Strong | Aliphatic C-H Stretch |
| ~ 1595, 1490 | Medium | Aromatic C=C Stretch |
| ~ 1450 | Medium | CH₂ Scissoring |
| ~ 1150, 1070, 1010 | Strong | C-O-C Acetal Stretch |
| ~ 820 | Strong | C-H Out-of-plane bend (p-disubstituted) |
| ~ 550 | Medium | C-Br Stretch |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and bonds involving less polar or more polarizable atoms often give strong Raman signals.
For this compound, the Raman spectrum would be expected to show:
Strong signals for the aromatic ring breathing modes, which are highly symmetric.
Prominent C-H stretching bands.
A clearly observable signal for the C-Br stretch, as the C-Br bond is highly polarizable.
The symmetric C-O-C stretching modes of the dioxolane ring would also be active.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~ 3060 | Strong | Aromatic C-H Stretch |
| ~ 2950, 2885 | Strong | Aliphatic C-H Stretch |
| ~ 1600 | Very Strong | Aromatic Ring Breathing |
| ~ 1080 | Medium | Aromatic Ring Breathing |
| ~ 830 | Medium | Aromatic Ring Mode |
| ~ 550 | Strong | C-Br Stretch |
Compound Index
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "this compound," this method confirms the molecular weight and provides structural insights through the analysis of its fragmentation patterns under ionization.
The molecular formula for the compound is C₁₀H₁₁BrO₂. The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as a pair of peaks (an M peak and an M+2 peak) of roughly equal intensity, separated by two mass units.
Detailed Research Findings
Upon electron ionization, the "this compound" molecule is expected to undergo specific fragmentation pathways. The molecular ion peak would be observed, and its fragmentation would likely proceed through several key cleavages influenced by the structural features of the molecule, such as the benzylic position and the dioxolane ring.
A primary fragmentation event involves the cleavage of the C-C bond between the benzyl (B1604629) group and the dioxolane ring, which is energetically favorable. Another significant pathway is the fragmentation within the dioxolane ring itself. The most prominent expected fragments are detailed in the table below.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation Pathway |
|---|---|---|---|
| 242 | [C₁₀H₁₁⁷⁹BrO₂]⁺ | [M]⁺ | Molecular ion peak. An M+2 peak at m/z 244 will also be present due to the ⁸¹Br isotope. |
| 169 | [C₇H₆⁷⁹Br]⁺ | [Br-C₆H₄-CH₂]⁺ | Results from the cleavage of the bond between the methylene group and the dioxolane ring. This 4-bromobenzyl cation is a very stable and typically abundant fragment. |
| 90 | [C₇H₆]⁺ | [C₆H₄-CH₂]⁺ | Loss of the bromine atom from the bromobenzyl fragment. May rearrange to the tropylium (B1234903) ion. |
| 73 | [C₃H₅O₂]⁺ | [CH(OCH₂CH₂O)]⁺ | Represents the charged 1,3-dioxolanylmethyl cation fragment resulting from cleavage. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the "this compound" molecule, as well as how the molecules pack together in the crystal lattice.
While a specific crystal structure for "this compound" is not widely reported in publicly accessible databases, a crystallographic analysis would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.
Detailed Research Findings
A hypothetical X-ray crystallographic analysis would confirm several key structural aspects:
Conformation of the Dioxolane Ring: The five-membered dioxolane ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. X-ray analysis would precisely define this conformation.
Molecular Geometry: The precise bond lengths and angles of the entire molecule would be determined, including those of the C-Br bond, the phenyl ring, and the dioxolane moiety.
Intermolecular Interactions: The analysis would reveal how individual molecules interact with each other in the solid state. These interactions could include weak hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the crystal packing.
The data obtained from such an experiment would be presented in a standardized crystallographic information file (CIF), containing all the relevant structural parameters.
Interactive Data Table: Representative Crystallographic Data Parameters
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by analysis. |
| Space Group | The specific symmetry group of the crystal. | To be determined by analysis. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined by analysis. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-Br, C-O, C-C). | Provides confirmation of the covalent structure. |
| Bond Angles (°) | The angles formed by three connected atoms. | Defines the local geometry and conformation. |
| Torsion Angles (°) | The dihedral angles that describe the conformation around rotatable bonds. | Crucial for defining the 3D shape, including ring puckering. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular orbitals, charge distributions, and other key electronic parameters.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium-sized organic molecules like 2-[(4-Bromophenyl)methyl]-1,3-dioxolane due to its balance of computational cost and accuracy. DFT calculations can be employed to determine the optimized geometry of the molecule, providing precise bond lengths and angles.
Furthermore, DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the energy levels of the frontier molecular orbitals.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and serves as an illustration of typical results obtained from DFT calculations.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a high level of accuracy for predicting molecular properties.
For this compound, ab initio calculations can be used to accurately predict properties such as the molecular dipole moment, polarizability, and vibrational frequencies. These calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction rates. Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. For reactions involving this compound, such as nucleophilic substitution at the benzylic position or reactions involving the dioxolane ring, identifying the transition state geometry is crucial.
Frequency calculations are performed on the located transition state structure to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles and Reaction Kinetics
The activation energy is a key determinant of the reaction rate. Using transition state theory, this information can be used to estimate the reaction rate constant, providing a theoretical basis for understanding the kinetics of reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule can significantly impact its physical and chemical properties. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt.
For this compound, the flexibility arises from the rotation around the single bond connecting the bromophenyl group to the dioxolane ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them.
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. These studies begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.
The electronic landscape of the molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energy values, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity profile. These descriptors help predict how the molecule will behave in a chemical reaction. For instance, theoretical calculations on similar brominated dioxolane structures have been used to determine such properties. researchgate.net
Interactive Table: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Value (a.u.) | Interpretation |
| HOMO Energy | EHOMO | -0.245 | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | -0.021 | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 0.224 | Relates to chemical stability and reactivity. |
| Ionization Potential | IP ≈ -EHOMO | 0.245 | Energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | 0.021 | Energy released when an electron is added. |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.133 | Tendency to attract electrons. |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.112 | Resistance to change in electron distribution. |
| Chemical Softness | S = 1/(2η) | 4.464 | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index | ω = χ²/(2η) | 0.079 | Propensity to accept electrons (electrophilic character). |
Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges found in quantum chemical studies of similar organic molecules.
Beyond these global descriptors, theoretical chemistry allows for the analysis of local reactivity through concepts like Fukui functions or Molecular Electrostatic Potential (MEP) maps. These analyses identify specific atoms or regions within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. For this molecule, the oxygen atoms of the dioxolane ring are expected to be primary sites for electrophilic attack due to their high electron density, while the carbon atom bonded to the bromine atom on the phenyl ring is a likely site for nucleophilic attack.
In Silico Design and Prediction of Novel Dioxolane Analogues
The structural framework of this compound serves as a valuable starting point for the in silico (computer-based) design of novel analogues with potentially enhanced or specific biological activities. Computational methods allow researchers to design and screen vast libraries of virtual compounds, predicting their properties before undertaking costly and time-consuming laboratory synthesis. nih.govbiointerfaceresearch.com
One of the principal techniques in in silico design is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov To develop a QSAR model for dioxolane analogues, researchers would first generate a set of virtual derivatives by modifying the parent structure—for example, by changing the substituent on the phenyl ring or altering the dioxolane ring itself. For each analogue, a range of molecular descriptors would be calculated.
Interactive Table: Examples of Molecular Descriptors for QSAR of Dioxolane Analogues
| Descriptor Class | Specific Descriptor Example | Information Provided |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Topological | Wiener Index | Molecular branching and size. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability. |
| Steric | Molar Refractivity | Molecular volume and polarizability. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |
By statistically analyzing these descriptors against experimental activity data (if available) or predicted activity, a robust QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized dioxolane analogues, prioritizing the most promising candidates for synthesis.
Another powerful in silico tool is molecular docking. This method predicts the preferred orientation of a designed molecule (a ligand) when bound to the active site of a biological target, such as a protein or enzyme. mdpi.commdpi.com For example, if dioxolane analogues are being investigated as potential enzyme inhibitors, new derivatives of this compound can be designed and computationally "docked" into the enzyme's binding site. The docking process calculates a "docking score," which estimates the binding affinity, and reveals key interactions (like hydrogen bonds or hydrophobic interactions) between the ligand and the protein. mdpi.com
Interactive Table: Hypothetical Docking Results for Designed Dioxolane Analogues
| Analogue | Modification from Parent Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent | This compound | -6.5 | Hydrophobic interaction with Phe288. |
| Analogue 1 | -Br replaced with -OH | -7.8 | Hydrogen bond with Ser190; Hydrophobic interaction. |
| Analogue 2 | -Br replaced with -CF3 | -7.2 | Stronger hydrophobic interaction with Phe288. |
| Analogue 3 | Phenyl ring replaced with Naphthyl | -8.1 | Extended π-π stacking with Trp215. |
| Analogue 4 | Dioxolane opened to a diether | -5.4 | Loss of key conformational rigidity. |
Note: The target protein, residues, and docking scores are hypothetical and serve to illustrate the data obtained from molecular docking studies.
Through the integrated use of QSAR, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools, computational chemists can rationally design novel dioxolane analogues with a higher probability of possessing desired therapeutic effects and favorable pharmacokinetic profiles, significantly accelerating the drug discovery process. nih.govresearchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The traditional synthesis of dioxolanes, including 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, often relies on homogeneous acid catalysts such as p-toluenesulfonic acid or corrosive mineral acids like HCl and H2SO4. ijsdr.orgguidechem.com While effective, these methods present challenges related to catalyst separation, waste generation, and reactor corrosion. The future of its synthesis lies in the development of greener, more sustainable catalytic systems.
Research is pivoting towards heterogeneous solid acid catalysts, which offer simplified recovery and reusability, minimizing waste and improving process economics. ijsdr.org Materials like modified boehmite, zeolites, and mesoporous silicas (e.g., Al-SBA-15) are being explored for acetalization reactions under milder, often solvent-free, conditions. amazonaws.comresearchgate.net Another promising frontier is photo-organocatalysis, where light and an organic catalyst can drive the reaction under neutral conditions, protecting sensitive functional groups. rsc.org
Furthermore, chemoenzymatic cascades present a sophisticated approach, combining the high selectivity of biocatalysts with the broad applicability of chemical catalysts. d-nb.info Such systems could enable the synthesis of chiral dioxolanes from bio-based precursors. Advanced ruthenium-based catalysts have already demonstrated the ability to produce dioxolanes from biomass, carbon dioxide, and hydrogen, pointing towards a future where the synthesis of molecules like this compound could be integrated into a circular carbon economy. d-nb.inforesearchgate.net
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid, H2SO4 | High activity, well-established | Replacement with greener alternatives |
| Heterogeneous Solid Acid | Zeolites, Al-SBA-15, Modified Boehmite | Reusable, low waste, non-corrosive. amazonaws.comresearchgate.net | Improving activity and selectivity |
| Photo-organocatalyst | Eosin Y, Thioxanthenone | Mild, neutral conditions, light-driven. rsc.org | Expanding substrate scope |
| Chemoenzymatic | Enzyme cascades + Metal catalysts | High stereoselectivity, use of bio-feedstock. d-nb.info | Solvent compatibility, process integration |
Integration of this compound into Advanced Synthetic Sequences
The dual functionality of this compound makes it an excellent building block for advanced, multi-step organic synthesis. organic-chemistry.orgorganic-chemistry.org The dioxolane group serves as a robust protecting group for the aldehyde functionality, stable to a wide range of non-acidic reagents. This allows for extensive modification of the bromophenyl ring without affecting the latent aldehyde.
The carbon-bromine bond is a key handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are primary avenues for future exploration. mdpi.comnih.gov These reactions would allow for the facile introduction of diverse aryl, vinyl, and alkynyl substituents, rapidly building molecular complexity. A closely related compound, 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane, has already been utilized as an intermediate in the synthesis of organosilane compounds, highlighting the practical utility of this structural motif. acs.org
Following the modification of the aryl ring, the synthetic sequence can be completed by the straightforward acidic hydrolysis of the dioxolane ring to unmask the aldehyde. This aldehyde can then participate in a host of subsequent transformations, including oxidation, reduction, olefination, or imine formation, providing access to a vast chemical space from a single, versatile intermediate. Its role as a stable, dual-functionality intermediate makes it highly valuable for the construction of complex bioactive molecules and pharmaceuticals. nih.govnih.gov
Exploration of New Reactivity Modes and Transformations
Beyond its established roles, future research will likely uncover novel reactivity modes for this compound. While the C-Br bond and the dioxolane's role as a protecting group are its most obvious reactive sites, both moieties possess untapped potential.
The dioxolane ring, often considered relatively inert, can participate in specific reactions. For instance, radical-mediated additions of 1,3-dioxolane (B20135) to imines have been reported, suggesting that under the right conditions, the C-H bonds of the dioxolane ring in the target molecule could be functionalized. organic-chemistry.org Furthermore, the cationic ring-opening polymerization of the parent 1,3-dioxolane is a known process, which hints at the potential for developing novel polymers derived from this compound, where the bromophenyl group would impart specific properties like flame retardancy or modified refractive index. rsc.org
The bromophenyl group itself may be leveraged in less common transformations. The development of novel catalytic methods, particularly in photoredox catalysis, could enable new types of coupling reactions or direct C-H functionalizations adjacent to the bromine atom, offering new vectors for molecular elaboration that go beyond traditional cross-coupling.
Computational Predictions Guiding Experimental Design
The advancement of computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, saving significant time and resources in the laboratory. Density Functional Theory (DFT) is particularly well-suited for investigating the future potential of this compound. mdpi.comresearchgate.net
DFT calculations can be employed to:
Predict Reactivity: By calculating frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. mdpi.comnih.gov For instance, such studies could predict the regioselectivity of further aromatic substitution or the relative reactivity of different bonds under radical conditions.
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This insight is crucial for optimizing reaction conditions (catalyst, solvent, temperature) for known transformations and for predicting the feasibility of entirely new ones. researchgate.net
Screen Virtual Libraries: Before embarking on lengthy synthetic campaigns, computational tools can be used to design a virtual library of derivatives of the parent molecule and predict their properties, such as binding affinity to a biological target or electronic properties relevant to materials science. nih.gov
While specific DFT studies on this exact molecule are not yet prevalent, the methodologies are robust and have been applied to highly similar dioxolane and bromophenyl structures. mdpi.comresearchgate.net Future research will undoubtedly use these in silico techniques to guide the experimental exploration of this compound's chemistry.
| Computational Method | Predicted Property | Application in Experimental Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, bond energies. mdpi.com | Identifying reactive sites, predicting reaction outcomes. |
| Transition State Theory | Activation energies, reaction pathway modeling. researchgate.net | Optimizing reaction conditions, assessing feasibility of new reactions. |
| Molecular Docking | Binding affinity and mode to protein targets. | Prioritizing derivatives for synthesis as potential bioactive agents. |
| Pathway Prediction Tools | Plausible synthetic routes, potential byproducts. pharmafeatures.comresearchgate.net | Designing efficient multi-step syntheses. |
Potential for Derivatization Towards Specialized Organic Compounds
The true potential of this compound lies in its capacity as a precursor for a wide range of specialized organic compounds. The strategic combination of its two key functional sites opens pathways to molecules with tailored properties for medicine and materials science.
In the realm of medicinal chemistry, the dioxolane ring is a structural motif found in numerous biologically active compounds, noted for activities including antibacterial and antifungal effects. nih.gov By using the bromophenyl group as an anchor for diversification via cross-coupling, libraries of novel compounds can be generated. Subsequent manipulation of the aldehyde group could further tune the molecule's properties, leading to the discovery of new therapeutic agents. For example, derivatization could yield novel bromophenol compounds, a class known to include potent enzyme inhibitors. mdpi.com
In materials science, the bromophenyl group can be used to incorporate the molecule into polymer backbones or to synthesize conjugated systems with interesting photophysical properties. The resulting materials could have applications as organic light-emitting diodes (OLEDs), sensors, or advanced polymers. The inherent stability of the dioxolane ring is an asset during these synthetic modifications, ensuring the integrity of the aldehyde precursor until it is needed for a final derivatization step.
Q & A
Q. What are the established synthetic routes for 2-[(4-Bromophenyl)methyl]-1,3-dioxolane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving glycol acetals and brominated aromatic precursors. For example, similar dioxolane derivatives (e.g., 2-(4-Bromophenyl)-1,3-dioxolane) are synthesized by reacting bromobenzaldehyde derivatives with ethylene glycol under acid catalysis . Purity optimization involves recrystallization in ethanol-acetone mixtures or chromatography (e.g., silica gel). High yields (>90%) are achievable with stoichiometric control of reactants and inert reaction conditions .
Q. How can NMR and X-ray crystallography confirm the structural identity of this compound?
- Methodological Answer : 1H/13C NMR identifies characteristic peaks: the dioxolane ring protons (δ 3.8–4.5 ppm) and bromophenyl aromatic protons (δ 7.2–7.6 ppm). X-ray crystallography resolves stereochemistry and bond angles, as demonstrated in studies of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, where C–C bond lengths averaged 1.54 Å . For non-crystalline samples, high-resolution mass spectrometry (HRMS) complements structural validation .
Q. What safety protocols are critical when handling brominated dioxolanes in the lab?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential toxicity. Waste containing brominated compounds must be segregated and treated by professional waste management services, as outlined for structurally similar 2,2-dimethyl-1,3-dioxolane derivatives .
Advanced Research Questions
Q. How does the bromophenyl substituent influence electronic properties in Diels-Alder reactions?
- Methodological Answer : The electron-withdrawing bromine atom lowers the LUMO energy of the dioxolane ring, enhancing reactivity with electron-rich dienophiles. Computational studies (e.g., HOMO-LUMO gap analysis for 2-(furan-2-yl)-1,3-dioxolane) show that substituents like bromine reduce the energy gap by 0.5–1.0 eV, accelerating reaction kinetics . Experimental validation involves monitoring reaction rates with acrolein or methyl acrylate under controlled temperatures .
Q. What strategies resolve stereochemical challenges in synthesizing chiral dioxolane derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can induce enantioselectivity. For example, (4S,5S)-configured dioxolanes were synthesized using enantiopure malonic acid derivatives, confirmed via single-crystal X-ray diffraction (R-factor = 0.063) . Dynamic kinetic resolution (DKR) is another approach, leveraging steric effects of the bromophenyl group to bias transition states .
Q. How can this compound act as a protecting group in multi-step organic syntheses?
- Methodological Answer : The dioxolane ring protects carbonyl groups during Grignard or alkylation reactions. For instance, 2-(2-bromoethyl)-1,3-dioxolane derivatives react with thiopyridyl esters to form ketone adducts without ring opening . Deprotection is achieved via acid hydrolysis (e.g., HCl/THF, 60°C), restoring the carbonyl functionality with >85% efficiency .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading. For example, glycol acetal formation yields range from 70–95% depending on acid catalysts (p-TsOH vs. H2SO4) . Systematic studies should vary reaction parameters (temperature, solvent, catalyst) and use design-of-experiments (DoE) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
